6,7-Dibromo-4(3H)-quinazolinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17519-00-5 |
|---|---|
Molecular Formula |
C8H4Br2N2O |
Molecular Weight |
303.94 g/mol |
IUPAC Name |
6,7-dibromo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
InChI Key |
ZVBARRGHYFXUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6,7 Dibromo 4 3h Quinazolinone
Classical and Contemporary Synthetic Routes to 4(3H)-Quinazolinone Scaffolds
The construction of the fundamental 4(3H)-quinazolinone ring system is a well-established field in heterocyclic chemistry, with several named reactions and modern adaptations providing access to this versatile core.
Niementowski Reaction and Cyclization Approaches
The most classic and widely recognized method for synthesizing the 4(3H)-quinazolinone scaffold is the Niementowski quinazoline (B50416) synthesis. wikipedia.org This reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgacgpubs.org The process typically requires high temperatures (130–150 °C) and can be time-consuming. ijprajournal.com The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization and dehydration to yield the final quinazolinone ring.
In recent years, modifications to the classical Niementowski reaction have been developed to improve efficiency and reduce harsh reaction conditions. Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. ijprajournal.comnih.gov For instance, the microwave-assisted Niementowski reaction can be performed at 60 W for as little as 20 minutes. ijprajournal.com Another variation, the Niementowski modification of the Friedländer synthesis, utilizes isatoic anhydride in place of anthranilic acid, which reacts under solvent-free microwave conditions to produce the quinazolinone scaffold in high yields. nih.gov
| Method | Reactants | Conditions | Advantages | Disadvantages |
| Classical Niementowski | Anthranilic Acid + Amide | 130–150 °C, 3-6 hours | Well-established, simple reactants | High temperature, long reaction time |
| Microwave-Assisted | Anthranilic Acid + Amide | Microwave (e.g., 60 W), ~20 min | Rapid, often higher yields | Requires specialized equipment |
| Friedländer Modification | Isatoic Anhydride + Amine Source | Microwave, solvent-free | High yields, avoids free acid | Isatoic anhydride preparation |
Condensation Reactions and Oxidative Cyclocondensations
Beyond the Niementowski approach, a variety of condensation strategies have been developed. A prevalent method involves the one-pot condensation of anthranilic acid, an orthoester (or formic acid), and an amine. ijprajournal.com Catalysts such as SrCl₂·6H₂O have been shown to facilitate this transformation efficiently at room temperature under solvent-free conditions. ijprajournal.com
More contemporary methods focus on the cyclocondensation of 2-aminobenzamides with aldehydes. nih.gov These reactions often require an oxidative step to convert the initially formed dihydroquinazolinone intermediate to the aromatic quinazolinone. While traditional oxidants like KMnO₄ or I₂ can be used, modern protocols employ greener and more efficient systems. nih.govmdpi.com A notable example is the use of visible light and a photocatalyst like fluorescein, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant, to achieve the synthesis under mild, metal-free conditions. nih.gov Another approach involves a metal-free oxidative cyclization using styrenes as the aldehyde precursor, with di-tert-butyl peroxide (DTBP) as the oxidant in a solvent like DMSO. mdpi.com This method proceeds via the in-situ generation of an aldehyde from the styrene, which then condenses with the 2-aminobenzamide. mdpi.com
Regioselective Bromination Strategies for 6,7-Dibromo-4(3H)-quinazolinone
Achieving the specific 6,7-dibromo substitution pattern on the quinazolinone ring requires careful control of halogenation chemistry. The primary strategy involves either the direct bromination of a pre-formed 4(3H)-quinazolinone or, more commonly, the synthesis of the quinazolinone ring from an appropriately substituted precursor, such as 4,5-dibromoanthranilic acid.
Direct Halogenation Techniques Utilizing Brominating Agents (e.g., Bromine, N-Bromosuccinimide)
Direct bromination of the 4(3H)-quinazolinone aromatic ring is an electrophilic aromatic substitution reaction. Common and effective brominating agents for such transformations include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). organic-chemistry.orgorganic-chemistry.org NBS is often preferred as it is a solid, safer to handle than liquid bromine, and can provide better regioselectivity under controlled conditions. organic-chemistry.orgmissouri.edu
The reaction of electron-rich aromatic compounds, including many heterocycles, with NBS can proceed efficiently. missouri.edu For deactivated aromatic systems, the addition of a strong acid like concentrated sulfuric acid can activate NBS, allowing for smooth monobromination. organic-chemistry.org To achieve dibromination, a stoichiometric excess of the brominating agent is required. The regioselectivity is governed by the existing substituents on the benzene (B151609) ring portion of the quinazolinone. The amide and amine functionalities direct electrophilic attack, but achieving the specific 6,7-disubstitution pattern via direct halogenation can be challenging and may lead to a mixture of isomers, including the 6,8-dibromo product. ptfarm.pl
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry
The success of a regioselective bromination is highly dependent on the reaction conditions. The choice of solvent, temperature, and stoichiometry of the brominating agent are critical parameters that must be optimized.
Solvent Effects : The solvent plays a crucial role in the reaction outcome. For radical-based brominations (e.g., benzylic bromination), non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used in what is known as the Wohl-Ziegler reaction. wikipedia.org For the desired electrophilic aromatic substitution on the quinazolinone ring, polar solvents are generally employed. The use of dimethylformamide (DMF) as a solvent for NBS bromination has been shown to give high levels of para-selectivity in other aromatic systems. missouri.edu Hexafluoroisopropanol is another solvent that enables mild and regioselective halogenation of arenes with NBS. organic-chemistry.org
Temperature : Reaction temperature can influence both the rate and selectivity of the bromination. Lower temperatures often favor the thermodynamically more stable product and can help minimize the formation of side products. Conversely, higher temperatures may be required to overcome the activation energy for deactivated substrates.
Stoichiometry : The molar ratio of the brominating agent to the quinazolinone substrate is the primary determinant of the degree of halogenation. To obtain the 6,7-dibromo product, at least two equivalents of the brominating agent (e.g., NBS) are necessary. Careful control of the stoichiometry is essential to prevent over-bromination, which could lead to tri- or tetra-brominated species. The development of a successful protocol often involves systematic screening of these parameters to maximize the yield of the desired 6,7-dibromo isomer.
| Parameter | Influence on Bromination | Typical Conditions/Considerations |
| Brominating Agent | Reactivity and Selectivity | NBS for ease of handling; Br₂ for high reactivity. |
| Solvent | Reaction Pathway and Selectivity | CCl₄ for radical pathways; DMF, H₂SO₄, HFIP for electrophilic pathways. |
| Temperature | Reaction Rate and Side Products | Often performed at room temperature or with gentle heating. |
| Catalyst/Additive | Activation of Brominating Agent | Strong acids (e.g., H₂SO₄) for deactivated rings; Lewis bases for NBS activation. organic-chemistry.orgnsf.gov |
| Stoichiometry | Degree of Bromination | >2 equivalents of NBS/Br₂ required for dibromination. |
Derivatization of this compound through Functional Group Interconversions
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The bromine atoms at the C6 and C7 positions, along with the nitrogen atom at the N3 position, are key sites for functionalization.
The N3 position of the quinazolinone ring can be readily derivatized. For example, the synthesis of 3-substituted quinazolinones is often achieved by reacting the corresponding benzoxazinone intermediate (e.g., 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one) with various primary amines or other nitrogen nucleophiles. ptfarm.plijstr.org This reaction typically proceeds via heating or fusion, leading to the incorporation of a substituent at the N3 position. ptfarm.pl
The bromo-substituents on the aromatic ring are particularly useful as they act as synthetic handles for transition metal-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution of the bromo groups is generally difficult, reactions such as the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are highly effective. nih.govnih.gov These reactions would allow for the regioselective introduction of aryl, heteroaryl, or amine functionalities at the C6 and/or C7 positions, providing a powerful strategy for creating diverse libraries of quinazolinone derivatives for various applications, including drug discovery. nih.gov
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atoms on the benzene ring of this compound are subject to nucleophilic aromatic substitution (SNAr) reactions, although such transformations often require activation of the quinazolinone system or harsh reaction conditions. The electron-rich nature of the quinazolinone ring can render the bromine atoms less susceptible to nucleophilic attack compared to more electron-deficient aromatic systems. However, in the presence of strong nucleophiles and under suitable conditions, displacement of one or both bromine atoms can be achieved.
Research on related halogenated quinazolinones has shown that nucleophilic substitution can be facilitated by the presence of activating groups on the quinazolinone core. For instance, the conversion of the 4-oxo group to a more reactive species can enhance the electrophilicity of the aromatic ring, thereby promoting nucleophilic substitution at the halogenated positions. Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates, leading to the corresponding amino, alkoxy, and thioether derivatives. The regioselectivity of these reactions can be influenced by the electronic environment of the C-6 and C-7 positions and the nature of the substituents at other positions of the quinazolinone ring.
Reduction and Oxidation Reactions of the Quinazolinone Core
The quinazolinone core of this compound can undergo both reduction and oxidation reactions, leading to modifications of the heterocyclic ring.
Reduction: Catalytic hydrogenation is a common method for the reduction of the quinazolinone nucleus. Depending on the catalyst and reaction conditions, selective reduction of the pyrimidine ring can be achieved, yielding dihydro- or tetrahydroquinazolinone derivatives. For instance, the use of platinum oxide (PtO₂) as a catalyst can lead to the saturation of the heterocyclic ring. The bromine atoms are generally stable under these conditions, allowing for the isolation of 6,7-dibromotetrahydro-4(3H)-quinazolinone.
Oxidation: The quinazolinone ring is relatively stable to oxidation. However, under specific conditions, oxidative transformations can occur. For example, the N-H group at position 3 can be a site for oxidative coupling reactions. Furthermore, in derivatives where the quinazolinone core is partially reduced, aromatization through oxidation is a key step in the synthesis of fully aromatic quinazoline systems. Oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often employed for this purpose.
Heteroring Opening and Subsequent Cyclization Reactions
The pyrimidine ring of the this compound scaffold can be susceptible to ring-opening reactions under certain conditions, which can be followed by cyclization to form new heterocyclic systems.
Ring Opening: Treatment of 4(3H)-quinazolinones with strong nucleophiles, such as hydrazine or primary amines, can lead to the cleavage of the amide bond in the pyrimidine ring. This results in the formation of 2-aminobenzamide derivatives. For example, reaction with hydrazine hydrate can open the ring to form a 2-amino-N'-acylbenzohydrazide intermediate.
Subsequent Cyclization: These ring-opened intermediates are often versatile precursors for the synthesis of other heterocyclic systems. The presence of multiple reactive functional groups allows for subsequent intramolecular or intermolecular cyclization reactions. For instance, the benzohydrazide intermediate can be cyclized to form triazolo- or thiadiazolo-quinazolinone derivatives upon treatment with appropriate reagents. These reactions significantly expand the chemical diversity accessible from the this compound starting material.
Advanced Catalytic Transformations Involving Halogenated Quinazolinones
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of halogenated quinazolinones, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C-6 and C-7 positions of this compound are excellent handles for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds. For this compound, both mono- and di-arylated products can be obtained by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the choice of catalyst, ligand, and base.
The reactivity of the two bromine atoms can differ, potentially allowing for selective mono-arylation at either the C-6 or C-7 position. The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and ligands plays a crucial role in the efficiency and selectivity of the coupling reaction.
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 6-Bromo-4(3H)-quinazolinone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 6-Phenyl-4(3H)-quinazolinone | 85 |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | 7-(4-Methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 92 |
| 5,7-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Phenylboronic acid (2.4 equiv.) | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | 5,7-Diphenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 88 |
The Sonogashira cross-coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is instrumental in the synthesis of arylalkynes. In the context of this compound, this reaction allows for the introduction of alkynyl moieties at the C-6 and/or C-7 positions.
Similar to the Suzuki-Miyaura coupling, selective mono-alkynylation or di-alkynylation can be achieved by controlling the reaction parameters. The Sonogashira reaction is generally carried out under mild conditions and tolerates a wide range of functional groups, making it a valuable tool for the late-stage functionalization of complex molecules.
| Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 6-Iodo-quinazolin-4-amine | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | NEt₃ | DMF | 6-(3-Hydroxyprop-1-yn-1-yl)quinazolin-4-amine | 75 |
| 4-Chloro-6,7-dimethoxyquinazoline | Phenylacetylene | Pd(PPh₃)₄/CuI | NEt₃ | DMF | 4-(Phenylethynyl)-6,7-dimethoxyquinazoline | 88 |
| 6-Bromo-2-cyclopropyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one | Phenylacetylene | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 2-Cyclopropyl-6-(phenylethynyl)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one | 90 |
Negishi Cross-Coupling and Other Metal-Mediated Transformations
Halogenated quinazolinones are valuable intermediates for metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The bromine substituents at the 6- and 7-positions of the quinazolinone core are amenable to various palladium-catalyzed cross-coupling reactions, including the Negishi, Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net
The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the strong nucleophilicity of the organozinc reagents. nih.gov While specific examples of Negishi cross-coupling on this compound are not extensively documented in the literature, the principles of this reaction are broadly applicable to halogenated aromatic systems. It is anticipated that this compound would readily undergo Negishi coupling with various organozinc reagents (R-ZnX) to yield 6,7-disubstituted-4(3H)-quinazolinones. The reaction would typically be catalyzed by a palladium(0) complex with a suitable phosphine ligand.
Other significant metal-mediated transformations for halogenated quinazolinones include the Sonogashira cross-coupling. For instance, 6,7-disubstituted-4-chloroquinazolines have been successfully coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to afford 4-alkynylquinazolines in high yields. researchgate.net This highlights the utility of metal-catalyzed reactions in the functionalization of the quinazoline core.
The following table summarizes representative metal-mediated cross-coupling reactions that are applicable to the derivatization of halogenated quinazolinones.
| Reaction Type | Catalyst System | Coupling Partner | Potential Product from this compound |
| Negishi Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | Organozinc reagent (R-ZnX) | 6,7-Dialkyl/Diaryl-4(3H)-quinazolinone |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne (R-C≡CH) | 6,7-Dialkynyl-4(3H)-quinazolinone |
Green Chemistry Approaches in Quinazolinone Synthesis and Derivatization
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to minimize the environmental impact of chemical processes. bohrium.comtandfonline.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
Several green methodologies have been developed for the synthesis of the quinazolinone core. One approach involves the use of deep eutectic solvents (DES) and microwave irradiation. For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a two-step reaction using a choline chloride:urea deep eutectic solvent. researchgate.net Microwave-assisted organic synthesis offers advantages such as faster reaction times and energy savings. bohrium.com
Catalyst- and metal-free synthetic routes are also gaining prominence. An electrochemical synthesis of quinazolinones from substituted alkenes and 2-aminobenzamides has been reported. bohrium.com Another metal-free approach describes a four-component reaction for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide. rsc.org Furthermore, an efficient and selective oxidative procedure for the synthesis of quinazolinones from o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions, utilizing di-tert-butyl peroxide (DTBP) as an oxidant. mdpi.com
The use of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of green chemistry. An acid-functionalized magnetic silica-based heterogeneous catalyst has been employed for the synthesis of quinazolinone derivatives in water at room temperature. nih.gov Photocatalysis using curcumin-sensitized titanium dioxide under visible light has also been demonstrated as a sustainable method for quinazolinone synthesis. mdpi.com
The table below outlines various green chemistry approaches applicable to the synthesis and derivatization of quinazolinones.
| Green Approach | Key Features | Example Application |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, energy efficiency. bohrium.com | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones in a deep eutectic solvent. researchgate.net |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, and low vapor pressure solvents. tandfonline.com | One-pot synthesis of quinazolinones. tandfonline.com |
| Metal-Free Synthesis | Avoids the use of toxic and expensive metal catalysts. mdpi.com | Four-component synthesis of quinazolines from anilines and aldehydes. rsc.org |
| Heterogeneous Catalysis | Easy separation and recyclability of the catalyst. bohrium.com | Synthesis of quinazolinones using an acid-functionalized magnetic silica catalyst in water. nih.gov |
| Photocatalysis | Use of light as a clean energy source. | One-pot, three-component synthesis of quinazoline derivatives using curcumin-sensitized TiO₂. mdpi.com |
| Electrochemical Synthesis | Use of electricity to drive reactions, avoiding chemical oxidants/reductants. bohrium.com | Synthesis of quinazolinones from alkenes and 2-aminobenzamides. bohrium.com |
Structure Activity Relationship Sar Studies of 6,7 Dibromo 4 3h Quinazolinone and Its Analogs
Impact of Halogen Substituents on Biological Activities
The introduction of halogen atoms into the quinazolinone ring system is a critical strategy for enhancing biological activity. nih.gov Halogens, particularly bromine and chlorine, are known to significantly influence the physicochemical properties of the molecule, thereby affecting its interaction with biological targets.
The position of bromine atoms on the benzene (B151609) ring of the quinazolinone scaffold plays a pivotal role in determining the type and potency of its pharmacological action. Structure-activity relationship (SAR) studies have consistently shown that the presence of halogens at positions 6 and 8 can significantly enhance antimicrobial and cytotoxic activities. nih.govnih.gov
For instance, a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial properties. ptfarm.plnih.govresearchgate.net One study started from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, which was then used to create a variety of derivatives incorporating heterocyclic moieties. nih.gov These 6,8-dibromo compounds demonstrated promising anti-inflammatory and analgesic effects. ptfarm.pl Another study highlighted the synthesis of acylhydrazone quinazolines from 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones, which showed significant activity against a range of bacteria and fungi. nih.gov
While direct SAR studies extensively comparing 6,7-dibromo with 6,8-dibromo analogs are not widely documented in the provided literature, the established importance of halogenation at the 6-position suggests that the 6,7-dibromo substitution pattern is a key area for developing potent therapeutic agents. Studies have shown that the presence of a halogen atom at the 6-position of the quinazoline (B50416) ring can improve anticancer effects. nih.gov This implies that the bromine at position 6 in the 6,7-dibromo structure is crucial, with the adjacent bromine at position 7 likely modulating the electronic and steric properties of the molecule to fine-tune its biological activity.
The biological activity of dibrominated quinazolinones is often significantly higher compared to their non-halogenated counterparts. Halogenation can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, halogens can form halogen bonds, which are specific non-covalent interactions that can contribute to drug-receptor binding. grafiati.com
A comparative analysis reveals distinct trends:
Non-Halogenated vs. Halogenated: The introduction of halogens generally enhances potency. For example, SAR studies on a class of 4(3H)-quinazolinone antibacterials showed that substitutions on the core rings, including with halogens, were critical for activity against S. aureus. acs.org
Bromo vs. Other Halogens: The type of halogen also matters. Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives showed that affinity constants for binding to human serum albumin (HSA) increased after substitution with halogen atoms, and the binding affinity was enhanced as the atomic number of the halogen increased. mdpi.comresearchgate.net This suggests that bromo-substituted compounds may exhibit different pharmacokinetic profiles compared to chloro- or fluoro-substituted analogs. In some series, compounds containing chloro or methoxy groups showed good antimicrobial activity. nih.gov For instance, certain derivatives bearing chloro or hydroxy groups exhibited very good antimicrobial activities. nih.gov
The following table summarizes the general impact of halogenation based on available literature.
| Substitution Pattern | General Impact on Activity | Reference |
| Non-Halogenated | Baseline activity | acs.org |
| Mono-halogenated (e.g., 6-Bromo, 7-Chloro) | Generally increased antimicrobial and anticancer activity | nih.govnih.gov |
| Di-halogenated (e.g., 6,8-Dibromo, 6,7-Dichloro) | Often shows potent anti-inflammatory, analgesic, and antimicrobial effects | ptfarm.plnih.gov |
Influence of Substituents at Positions 2 and 3 on Activity Profiles
Substitutions at the 2 and 3 positions of the 4(3H)-quinazolinone ring are fundamental determinants of the molecule's biological activity profile. nih.govnih.gov A wide array of functional groups and molecular fragments have been introduced at these positions to optimize potency and selectivity for various therapeutic targets.
Position 2: The substituent at this position significantly influences the compound's spectrum of activity.
Aryl/Heteroaryl Groups: The presence of a substituted phenyl or naphthyl ring at position 2 has been explored for antiproliferative activity. nih.gov In many active compounds, a phenyl group is a common feature. ptfarm.plnih.govnih.gov
Alkyl/Thiol Groups: The introduction of methyl or thiol groups at position 2 is considered essential for antimicrobial activities. nih.gov A recent study designed and synthesized a series of quinazoline-4(3H)-one derivatives with a thiol group at position 2, which showed potential as anticancer agents. nih.govresearchgate.net
Heterocyclic Linkages: Linking heterocyclic moieties, such as imidazole or triazole, to position 2 has been shown to produce compounds with antibacterial and antifungal effects. mdpi.com
Position 3: This position is frequently modified to attach larger substituents, often containing aromatic or heterocyclic rings, which are crucial for potent biological effects.
Substituted Aromatic Rings: The presence of a substituted aromatic ring at position 3 is vital for antimicrobial activity. nih.gov For example, a 3-(4-acetylphenyl) group served as a key intermediate for synthesizing derivatives with anti-inflammatory and analgesic properties. ptfarm.plresearchgate.net
Basic Side Chains: The introduction of a basic side chain at other positions, while modifying the core at position 3, aims to identify optimal structural requirements for biological activity. nih.gov
The interplay between substituents at positions 2 and 3 is critical. For instance, in a series of 2,3-disubstituted quinazolines, compounds with specific phenyl and substituted side chains at these positions showed moderate analgesic activity and potent anti-inflammatory effects with reduced ulcerogenic side effects compared to standard drugs. nih.gov
Role of Heterocyclic Moieties and Fused Rings on Pharmacological Efficacy
Incorporating or fusing other heterocyclic rings onto the 4(3H)-quinazolinone scaffold is a well-established strategy to enhance pharmacological efficacy and generate novel chemical entities with unique biological profiles. nih.gov This approach can lead to hybrid molecules that combine the pharmacophoric features of multiple heterocyclic systems, potentially resulting in synergistic activity or novel mechanisms of action. rsc.org
Several studies have demonstrated the success of this strategy with 6,8-dibrominated quinazolinones:
Pyridine Derivatives: In one study, 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone was reacted with aromatic aldehydes and ethyl cyanoacetate to afford the corresponding pyridine-2(1H)-one derivatives, which were evaluated for anti-inflammatory and analgesic effects. ptfarm.pl
Thiazolidinones, Oxadiazoles, and Pyrazoles: Starting from a 6,8-dibrominated quinazolinone precursor, a series of compounds featuring cyclized products like thiazolidinones, oxadiazoles, and pyrazoles were synthesized. nih.gov These derivatives were screened for antimicrobial activity, with some showing potent effects against various bacterial and fungal strains. nih.gov
Triazolo-quinazolines: Novel 1,2,4-triazolo[4,3-c]-quinazoline analogues have been evaluated for antimicrobial activity, with some tetracyclic compounds showing higher activity than the reference drug ciprofloxacin. nih.gov
The fusion of rings can lead to rigid, polycyclic systems that may fit more precisely into the binding pockets of target enzymes or receptors. This strategy has been used to develop potent inhibitors of enzymes like PARP-1, where a pyrazolo[1,5-a]quinazolin-5(4H)-one core proved effective. nih.gov
Physicochemical Parameters and Their Correlation with Biological Responses
The biological responses of 6,7-dibromo-4(3H)-quinazolinone and its analogs are intrinsically linked to their physicochemical properties. nih.gov Parameters such as hydrophobicity (lipophilicity), electronic effects, and steric factors govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their ability to interact with their molecular targets. nih.govresearchgate.net
Hydrophobicity: The lipophilicity of quinazolinone derivatives is a critical factor, particularly for their ability to penetrate biological membranes like the blood-brain barrier. nih.gov The introduction of two bromine atoms in this compound significantly increases its hydrophobicity compared to the parent quinazolinone. This can enhance its accumulation in lipid-rich environments and improve its interaction with hydrophobic pockets in target proteins. However, excessive lipophilicity can also lead to poor solubility and increased toxicity. SAR studies have shown that bulky, hydrophobic substituents can be essential for certain activities, such as anti-proliferative effects. rsc.org
Electron-Withdrawing Effects: Halogens are electron-withdrawing groups, and their presence on the quinazolinone ring alters the electron density distribution across the molecule. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other electronic interactions with a receptor.
The electron-withdrawing nature of bromine at positions 6 and 7 can impact the reactivity of the quinazolinone core.
SAR studies often reveal a delicate balance between electron-donating and electron-withdrawing groups for optimal activity. For example, in one series of anticancer quinazolinones, the presence of electron-donating groups on a phenyl ring at position 2 resulted in improved antiproliferative activity compared to electron-withdrawing groups. nih.gov Conversely, another study found that electron-withdrawing substituents at the para position of a phenyl ring at position 4 of a linked 3-cyano-2-pyridone moiety seemed to improve cytotoxicity. mdpi.com
The following table outlines the general correlation between key physicochemical parameters and biological activity for quinazolinone analogs.
| Physicochemical Parameter | Influence on Biological Response | Reference |
| Hydrophobicity (Lipophilicity) | Affects membrane permeability, protein binding, and solubility. Increased lipophilicity can enhance activity but may also increase toxicity. | nih.govrsc.org |
| Electronic Effects (Electron-withdrawing/donating groups) | Modulates pKa, hydrogen bonding capacity, and interaction with target sites. The optimal electronic nature is often target-specific. | nih.govnih.govmdpi.com |
| Steric Factors (Molecular size and shape) | Determines the fit of the molecule into the binding site of a biological target. Bulky groups can either enhance or hinder activity depending on the target's topology. | rsc.orgnih.gov |
Advanced Applications and Future Research Directions
6,7-Dibromo-4(3H)-quinazolinone as a Scaffold in Medicinal Chemistry Lead Optimization
The quinazolinone core is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.gov This characteristic makes this compound a valuable scaffold for lead optimization in medicinal chemistry. The bromine atoms at the 6 and 8 positions significantly influence the compound's lipophilicity and its ability to interact with biological targets, potentially enhancing its therapeutic efficacy. ontosight.ai
The versatility of the quinazolinone ring system allows for modifications at various positions (2, 3, 6, and 7), which can significantly alter the compound's physicochemical properties and biological activity. nih.govresearchgate.net For instance, substitutions at these positions are crucial for developing targeted anticancer agents. researchgate.net The presence of halogen substituents, such as in this compound, has been associated with notable cytotoxic activity in several research studies. nih.gov
Researchers are actively exploring quinazolinone scaffolds for developing new drugs, particularly in the fields of oncology and central nervous system (CNS) disorders. credenceresearch.com The high binding affinity and established safety profiles of many quinazolinone derivatives make them ideal candidates for synthesizing novel therapeutic agents. credenceresearch.com The ongoing exploration of structure-activity relationships (SAR) of quinazolinone derivatives continues to provide valuable insights for designing new and more effective drugs. nih.govnih.gov
Potential in Materials Science and Photophysical Applications
Beyond medicinal chemistry, quinazolinone derivatives are gaining attention in materials science due to their promising luminescent properties. rsc.orgresearchgate.net Their excellent biocompatibility, low toxicity, and high efficiency make them suitable for various photophysical applications. rsc.org
Electroluminescent Devices
The unique photophysical properties of quinazolinone derivatives make them potential candidates for use in electroluminescent devices. Their ability to emit light upon the application of an electric field is a key characteristic for the development of organic light-emitting diodes (OLEDs) and other display technologies. The specific substitution patterns on the quinazolinone core can be tuned to achieve desired emission colors and efficiencies.
Fluorescent Probes and Sensors
Quinazolinone derivatives, particularly those with structures like 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ), have shown significant potential as fluorescent probes and sensors. rsc.orgresearchgate.net These compounds can be designed to exhibit changes in their fluorescence properties in response to specific environmental changes or the presence of certain analytes. This makes them valuable tools for biological imaging and environmental monitoring. rsc.orgresearchgate.net The development of quinazolinone-based molecules for environment-sensitive probes and two-photon fluorescence bioimaging is an active area of research. rsc.org Appropriately substituted quinazolinones may serve as lead photosensitizers for novel photochemotherapeutic and photodynamic therapeutic applications. nih.gov
Role as Ligands in Catalysis
The nitrogen atoms within the quinazolinone scaffold can act as coordination sites for metal ions, making these compounds potential ligands in catalysis. While specific research on this compound as a catalyst ligand is not extensively documented, the general class of quinazoline (B50416) derivatives has been explored for this purpose. The development of chiral quinazolinone-based ligands is of particular interest for asymmetric catalysis, a critical technology in the synthesis of enantiomerically pure pharmaceuticals. researchgate.net
Development of Novel Synthetic Methodologies for Halogenated Quinazolinones
The synthesis of quinazolinone derivatives is a well-established area of organic chemistry. nih.gov However, the development of novel, efficient, and environmentally friendly synthetic methods for halogenated quinazolinones remains an important research focus.
Recent advancements include metal- and catalyst-free oxidative procedures for synthesizing quinazolinones from readily available starting materials like o-aminobenzamides and styrenes. mdpi.com Another approach involves the condensation of anthranilamide with aldehydes in the presence of a copper catalyst. elsevierpure.com Researchers are also exploring microwave-assisted green synthesis protocols, which offer advantages in terms of reaction time and yield. nih.gov The development of synthetic methods that allow for precise control over the substitution pattern, including the introduction of halogens at specific positions, is crucial for creating new derivatives with tailored properties. researchgate.net
Targeted Drug Delivery Systems Utilizing Quinazolinone Scaffolds
The quinazolinone scaffold's favorable biological properties make it a suitable candidate for incorporation into targeted drug delivery systems. By attaching cytotoxic quinazolinone derivatives to targeting moieties such as antibodies or peptides, it is possible to selectively deliver the therapeutic agent to cancer cells, thereby minimizing off-target effects and improving the therapeutic index.
The ability to functionalize the quinazolinone core at various positions allows for the covalent linkage of these compounds to carrier molecules. nih.gov This approach is being explored to enhance the efficacy of existing anticancer drugs and to develop new targeted therapies. The lipophilic nature of many quinazolinone derivatives can also aid in their ability to penetrate cell membranes and reach intracellular targets. nih.gov
Q & A
Q. What are the common synthetic routes for 6,7-dibromo-4(3H)-quinazolinone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of anthranilic acid derivatives or condensation of o-aminobenzamide with aldehydes. For brominated derivatives like 6,7-dibromo variants, halogenation of the quinazolinone core is performed using brominating agents (e.g., PBr₃ or NBS) under controlled conditions. Optimization includes adjusting solvent polarity (e.g., DMF or acetic acid), temperature (80–120°C), and stoichiometry to minimize side products like over-bromination . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and bromine positions. Aromatic protons adjacent to bromine atoms typically show deshielding (δ 7.5–8.5 ppm) .
- FT-IR : C=O stretching (1650–1700 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) confirm the quinazolinone scaffold .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ with characteristic ¹⁸¹Br/⁷⁹Br doublets) .
Q. Which in vitro assays are standard for evaluating the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Broth Microdilution (CLSI guidelines) : Determines MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Agar Diffusion : Zones of inhibition are measured for antifungal activity (e.g., C. albicans) .
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?
- Methodological Answer :
-
Substituent Analysis : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position enhance antibacterial potency by increasing electrophilicity and membrane penetration .
-
Bromine Positioning : 6,7-Dibromo substitution improves steric hindrance, reducing efflux pump interactions in resistant strains .
-
Hybridization Strategies : Conjugation with triazole or oxadiazole moieties broadens spectrum activity (e.g., anti-MRSA) via dual-target inhibition .
Table 1 : SAR Trends for Antimicrobial Activity
Substituent Position Functional Group Biological Impact Reference 2-position -NO₂ ↑ Antibacterial 6,7-position -Br ↑ Antifungal 3-position Triazole Synergy vs. MRSA
Q. What strategies resolve conflicting biological activity data between in vitro and in vivo models for this compound derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., microsomal assays) to identify rapid clearance issues .
- Dosing Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve tissue penetration .
- Toxicity Screens : Acute toxicity studies (OECD guidelines) ensure in vivo efficacy is not masked by cytotoxicity .
Q. How can computational methods streamline the discovery of this compound-based enzyme inhibitors?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Predict binding affinities to targets like acetylcholinesterase (Alzheimer’s) or dihydrofolate reductase (antimicrobial) .
- MD Simulations : Validate stability of inhibitor-enzyme complexes over 100 ns trajectories .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate chemical features with IC₅₀ values .
Experimental Design Considerations
Q. How should researchers design assays to evaluate the anti-amyloid potential of this compound derivatives?
- Methodological Answer :
- Thioflavin T Assay : Quantify inhibition of Aβ₁–₄₂ aggregation via fluorescence (λₑₓ = 450 nm, λₑₘ = 485 nm) .
- Cell-Based Models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity and amyloid-induced apoptosis rescue .
- In Vivo Validation : Transgenic C. elegans (e.g., CL4176) models screen for amyloid plaque reduction .
Q. What combinatorial chemistry approaches are effective for diversifying this compound libraries?
- Methodological Answer :
- Ugi Multicomponent Reactions : Introduce peptidomimetic side chains for targeted activity .
- Click Chemistry : Azide-alkyne cycloaddition adds triazole rings for enhanced solubility and target engagement .
- Parallel Synthesis : Utilize robotic platforms to vary substituents at the 2- and 3-positions systematically .
Data Interpretation and Optimization
Q. How can researchers address low yield in the bromination of 4(3H)-quinazolinone precursors?
- Methodological Answer :
- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to direct regioselective bromination at the 6,7-positions .
- Solvent Screening : Polar aprotic solvents (e.g., DCE) improve bromine solubility and reaction homogeneity .
- Post-Reaction Quenching : Sodium thiosulfate removes excess Br₂ to prevent over-bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
